molecular formula C11H5ClF3NOS B12446025 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12446025
M. Wt: 291.68 g/mol
InChI Key: JMJWKBXHDKNOOE-UHFFFAOYSA-N
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Description

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with chlorine, benzoyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents and benzoylating reagents under controlled conditions. One common method involves the use of 2-chloro-5-chloromethylthiazole as a starting material, which is then reacted with benzoyl chloride and trifluoromethylating agents in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-benzoyl-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H5ClF3NOS

Molecular Weight

291.68 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone

InChI

InChI=1S/C11H5ClF3NOS/c12-10-16-9(11(13,14)15)8(18-10)7(17)6-4-2-1-3-5-6/h1-5H

InChI Key

JMJWKBXHDKNOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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